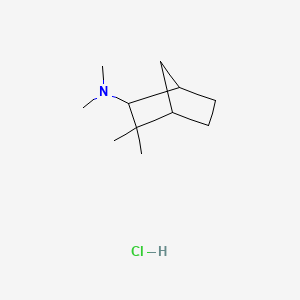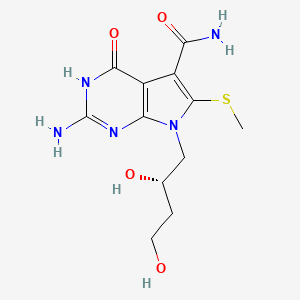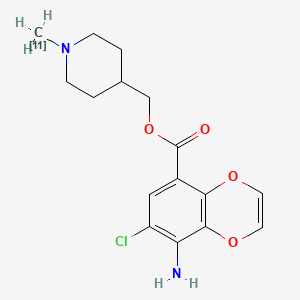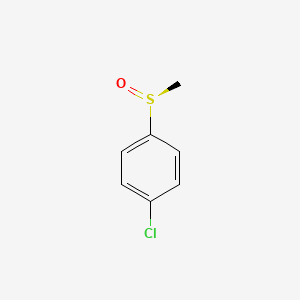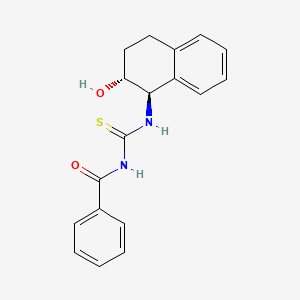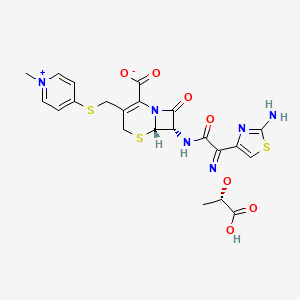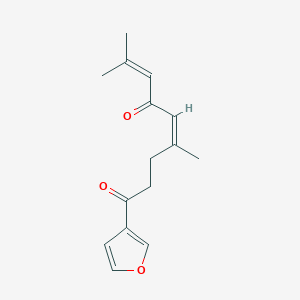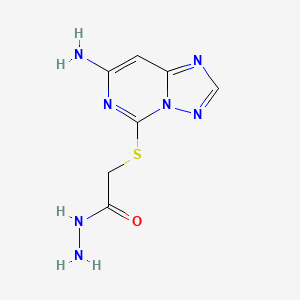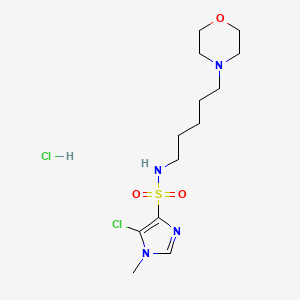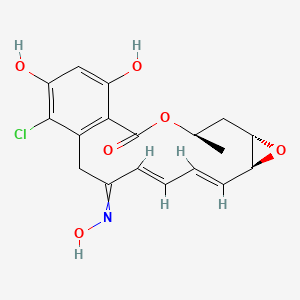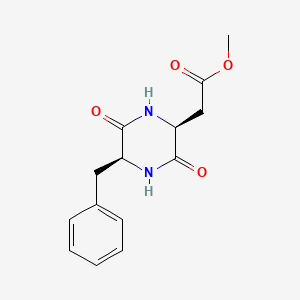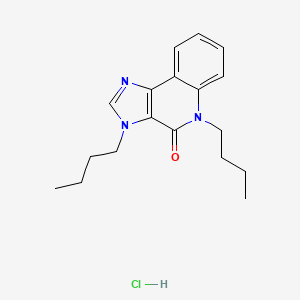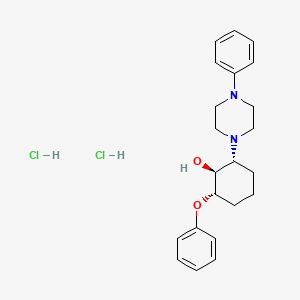
Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- is a chemical compound with the molecular formula C22H28N2O2·2ClH. It is known for its complex structure, which includes a cyclohexanol ring, a phenoxy group, and a piperazine ring substituted with a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexanol Ring: The cyclohexanol ring can be synthesized through the hydrogenation of phenol in the presence of a suitable catalyst.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated cyclohexanol.
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide.
Substitution with the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Final Assembly: The final compound is assembled through a series of condensation reactions, followed by purification steps to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production often includes rigorous quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, monohydrochloride: Similar structure but different chloride content.
Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, free base: Lacks the hydrochloride component.
Uniqueness
Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- is unique due to its specific stereochemistry and the presence of two hydrochloride groups. This unique structure may confer distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
108661-80-9 |
|---|---|
Fórmula molecular |
C22H30Cl2N2O2 |
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
(1S,2S,6R)-2-phenoxy-6-(4-phenylpiperazin-1-yl)cyclohexan-1-ol;dihydrochloride |
InChI |
InChI=1S/C22H28N2O2.2ClH/c25-22-20(12-7-13-21(22)26-19-10-5-2-6-11-19)24-16-14-23(15-17-24)18-8-3-1-4-9-18;;/h1-6,8-11,20-22,25H,7,12-17H2;2*1H/t20-,21+,22+;;/m1../s1 |
Clave InChI |
HLBYIZAMKKPQRI-XZQQPLIMSA-N |
SMILES isomérico |
C1C[C@H]([C@@H]([C@H](C1)OC2=CC=CC=C2)O)N3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
SMILES canónico |
C1CC(C(C(C1)OC2=CC=CC=C2)O)N3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


